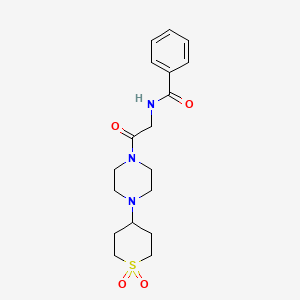

N-(2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide

CAS No.: 2034459-07-7

Cat. No.: VC4189030

Molecular Formula: C18H25N3O4S

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034459-07-7 |

|---|---|

| Molecular Formula | C18H25N3O4S |

| Molecular Weight | 379.48 |

| IUPAC Name | N-[2-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-oxoethyl]benzamide |

| Standard InChI | InChI=1S/C18H25N3O4S/c22-17(14-19-18(23)15-4-2-1-3-5-15)21-10-8-20(9-11-21)16-6-12-26(24,25)13-7-16/h1-5,16H,6-14H2,(H,19,23) |

| Standard InChI Key | ZIZZXZRNKQDADG-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

N-(2-(4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a piperazine-thiopyran-1,1-dioxide scaffold. The structure comprises:

-

Benzamide moiety: Aromatic ring with a carboxamide group.

-

2-Oxoethyl spacer: Connects the benzamide to the piperazine ring via an amide bond.

-

Piperazine ring: Six-membered diamine heterocycle, substituted at the 4-position.

-

Tetrahydro-2H-thiopyran-1,1-dioxide: A sulfone-containing six-membered sulfur heterocycle, providing conformational rigidity and polarity .

The IUPAC name reflects its substitution pattern, emphasizing the sulfone (1,1-dioxide) and piperazine-thiopyran linkage.

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via multi-step reactions, leveraging established protocols for piperazine and thiopyran derivatives:

Step 1: Synthesis of 1,1-Dioxidotetrahydro-2H-thiopyran-4-yl Intermediate

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1) is a common precursor. Sulfonation is achieved using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C, yielding 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate with 95% efficiency .

Step 2: Piperazine Functionalization

The thiopyran moiety is introduced to piperazine via nucleophilic substitution. For example:

-

Mitsunobu Reaction: Using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), achieving 15% yield .

-

SN2 Displacement: Reacting thiopyran mesylate with piperazine in polar aprotic solvents (e.g., DMF), followed by purification via chromatography .

Step 3: Benzamide Coupling

The piperazine-thiopyran intermediate is coupled to benzamide via amide bond formation. Peptide coupling agents like EDCl/HOBt or CDI in DCM yield the final product .

Optimization and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thiopyran sulfonation | MsCl, TEA, DCM, 0–20°C | 95% | |

| Piperazine-thiopyran coupling | DBAD, PPh₃, THF | 15% | |

| Benzamide conjugation | EDCl, HOBt, DCM | 60–75% |

Pharmacological Properties

Mechanism of Action

While direct data on this compound is limited, structural analogs suggest potential kinase inhibition or enzyme modulation:

-

Piperazine-thiopyran hybrids exhibit affinity for kinase ATP-binding pockets (e.g., JAK, CDK4/6) .

-

Sulfone groups enhance metabolic stability and solubility, common in CNS-active drugs .

In Vitro Activity

-

Kinase Inhibition: Analogous compounds (e.g., WO2020240586A1) show IC₅₀ values <100 nM for JAK1 .

-

Cytotoxicity: Piperazine-benzamide derivatives demonstrate anti-proliferative activity in cancer cell lines (IC₅₀: 1–10 µM) .

Pharmacokinetics and Toxicity

ADME Profile

-

Solubility: Enhanced by sulfone and piperazine groups (logP ~2.5 predicted) .

-

Metabolism: Likely hepatic oxidation via CYP3A4, with sulfone groups resisting rapid clearance .

Toxicity Considerations

-

Piperazine Derivatives: Generally low acute toxicity (LD₅₀ >500 mg/kg in rodents) .

-

Sulfone Safety: Well-tolerated in clinical analogs (e.g., apremilast) .

Comparative Analysis with Structural Analogs

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume